4-(Thiazol-4-yl)butan-2-ol is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including potential pharmacological applications. The compound's molecular formula is , with a molecular weight of approximately 171.26 g/mol .
4-(Thiazol-4-yl)butan-2-ol can be synthesized through various chemical methods, often involving thiazole synthesis techniques. It falls under the category of thiazole derivatives, which are widely studied for their roles in medicinal chemistry and their presence in natural products . The compound has been noted for its potential as a beta-secretase inhibitor, making it relevant in the context of Alzheimer’s disease research .
The synthesis of 4-(Thiazol-4-yl)butan-2-ol can be achieved through several routes:
These methods highlight the versatility and adaptability of synthetic strategies employed to produce 4-(Thiazol-4-yl)butan-2-ol.
The molecular structure of 4-(Thiazol-4-yl)butan-2-ol features a thiazole ring attached to a butan-2-ol moiety. The thiazole ring contributes to the compound's chemical properties and biological activity.
Key structural data include:
4-(Thiazol-4-yl)butan-2-ol can participate in various chemical reactions typical for alcohols and thiazoles:
The mechanism of action for 4-(Thiazol-4-yl)butan-2-ol primarily relates to its role as a beta-secretase inhibitor. Beta-secretase is an enzyme involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides associated with Alzheimer’s disease.
The proposed mechanism involves:
The physical properties of 4-(Thiazol-4-yl)butan-2-ol include:
Chemical properties include:
These properties influence its behavior in biological systems and its utility in pharmaceutical applications .
4-(Thiazol-4-yl)butan-2-ol has significant potential in scientific research, particularly in medicinal chemistry due to its:
Thiazole—a five-membered heterocycle featuring both sulfur and nitrogen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in clinically essential drugs. This moiety exhibits broad bioactivity spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications, attributable to its favorable physicochemical properties and capacity for targeted molecular interactions. Approximately 18% of FDA-approved small-molecule drugs contain thiazole or its derivatives, underscoring its significance in pharmacotherapy innovation [7] .
Structurally, the thiazole ring’s aromatic 6π-electron system enables π-stacking interactions with biological targets, while its amphiphilic character (hydrophobic sulfur and hydrophilic nitrogen) enhances membrane permeability and solubility profiles. These features facilitate drug-like behavior, including efficient cellular uptake and target engagement [1] [7]. Notable thiazole-containing therapeutics include:
Table 1: Clinically Approved Thiazole-Based Drugs and Their Applications
| Drug Name | Therapeutic Category | Biological Target |
|---|---|---|
| Dasatinib | Anticancer (leukemia) | BCR-ABL tyrosine kinase |
| Ritonavir | Antiviral (HIV) | HIV protease |
| Sulfathiazole | Antibacterial | Dihydropteroate synthase |
| Tiazofurin | Anticancer (experimental) | Inosine monophosphate dehydrogenase |
| Abafungin | Antifungal | Cell membrane integrity |
Recent drug discovery campaigns increasingly exploit thiazole’s synthetic versatility to address emerging challenges like antimicrobial resistance and oncogenic signaling pathways. For instance, novel thiazole-azole hybrids demonstrate potent activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus, suggesting their potential as next-generation antifungals [5] [7]. Similarly, thiazole-based kinase inhibitors targeting EGFR/VEGFR-2 exhibit dual antiproliferative and antiangiogenic effects, overcoming limitations of single-target agents [4] .
4-(Thiazol-4-yl)butan-2-ol exemplifies a strategically designed hybrid molecule merging thiazole’s pharmacophoric features with a flexible alkanol linker. Its structure comprises two critical domains:
Table 2: Molecular Properties of 4-(Thiazol-4-yl)butan-2-ol
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₁NOS |
| Molecular weight | 157.23 g/mol |
| Hydrogen bond donors | 1 (hydroxyl group) |
| Hydrogen bond acceptors | 3 (N, O, S) |
| XLogP3 | 0.8 (moderate lipophilicity) |
| Topological polar surface area | 61.5 Ų |
This bifunctional architecture enables dual-targeting capabilities—a key advantage in designing multitargeted therapeutic agents. Computational analyses indicate the molecule’s conformational flexibility allows simultaneous engagement with hydrophobic (thiazole) and hydrophilic (hydroxyl) binding pockets in enzymes. For example, derivatives of structurally analogous thiazole-alcohol hybrids demonstrate simultaneous inhibition of EGFR and VEGFR-2 kinases, disrupting cancer proliferation and angiogenesis pathways [4] . The butan-2-ol spacer’s length (four atoms between thiazole and OH group) optimally balances rigidity and flexibility, facilitating entropically favorable binding while avoiding steric clashes [3] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1